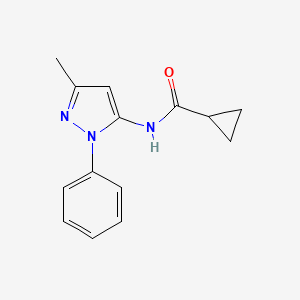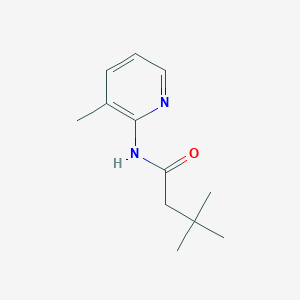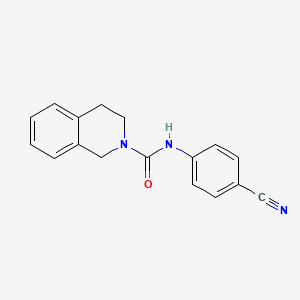
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a cyclopropane-containing compound that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is not fully understood. However, it is believed that N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide enhances the delivery of substances across the BBB by binding to a specific receptor, called the low-density lipoprotein receptor-related protein 1 (LRP1). This binding leads to the internalization of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide and the substance it is bound to into the cells lining the BBB.
Biochemical and Physiological Effects:
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has been shown to increase the uptake of glucose and amino acids in the brain. It has also been shown to increase the expression of various transporters, such as the glucose transporter GLUT1 and the amino acid transporter LAT1, in the cells lining the BBB. Furthermore, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been shown to be non-toxic and non-immunogenic. However, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has some limitations. It has a short half-life and is rapidly cleared from the body. Therefore, it may not be suitable for long-term studies. Additionally, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has been shown to have some off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for the use of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide in scientific research. One direction is the development of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide-based drugs for the treatment of neurological disorders. Another direction is the use of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide as a tool to study the mechanisms of BBB transport. Additionally, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide can be used to study the delivery of various substances, such as drugs and nanoparticles, across the BBB. Finally, the development of new N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide analogs with improved properties, such as longer half-life and reduced off-target effects, is another future direction.
Conclusion:
In conclusion, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a chemical compound that has been widely used in scientific research. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has been shown to enhance the delivery of various substances across the BBB and has various biochemical and physiological effects. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has several advantages for lab experiments but also has some limitations. There are several future directions for the use of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide in scientific research, including the development of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide-based drugs and the study of BBB transport mechanisms.
Synthesis Methods
The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. After the reaction, the product is purified by column chromatography to obtain pure N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide.
Scientific Research Applications
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has been widely used in scientific research as a tool to study the blood-brain barrier (BBB). The BBB is a barrier that separates the brain from the blood and prevents the entry of many substances into the brain. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has been shown to enhance the delivery of various substances, such as peptides and proteins, across the BBB. This property of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has been utilized in the development of drugs for the treatment of various neurological disorders.
properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-9-13(15-14(18)11-7-8-11)17(16-10)12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMAOBFLHDZNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)

![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3-(2-chlorophenyl)sulfonylpropanoate](/img/structure/B7467544.png)
![5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B7467547.png)
![7,9-dichloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7467555.png)
![[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate](/img/structure/B7467560.png)
![3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7467566.png)

![ethyl 2-[[2-[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467576.png)

![[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate](/img/structure/B7467585.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)